6-((4-chlorobenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
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Overview
Description
6-((4-chlorobenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one: is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential biological activities. This compound belongs to the class of pyrazolopyrimidines, which are known for their diverse pharmacological properties.
Mechanism of Action
Target of Action
Similar compounds have been found to have significant antimycobacterial activity againstMycobacterium tuberculosis H37Ra .
Mode of Action
It is likely that it interacts with its targets in a way that inhibits their function, leading to its antimycobacterial effects .
Biochemical Pathways
Given its antimycobacterial activity, it may interfere with the biochemical pathways essential for the survival and replication of mycobacterium tuberculosis .
Result of Action
The compound has been found to exhibit significant antimycobacterial activity . This suggests that the result of its action at the molecular and cellular level is the inhibition of Mycobacterium tuberculosis growth and replication .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-((4-chlorobenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one typically involves the following steps:
Formation of the Pyrazolopyrimidine Core: The core structure can be synthesized by reacting 4-chlorobenzyl chloride with thiourea to form 4-chlorobenzylthiourea. This intermediate is then cyclized with ethyl acetoacetate under basic conditions to form the pyrazolopyrimidine core.
Thioether Formation: The pyrazolopyrimidine core is then treated with a suitable thiolating agent, such as 4-chlorobenzyl mercaptan, under basic conditions to introduce the thioether linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thioether group in 6-((4-chlorobenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one can undergo oxidation to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom on the benzyl group can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 6-((4-chlorobenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
Biologically, this compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development. Its ability to interact with biological targets suggests it could be useful in studying enzyme mechanisms and pathways.
Medicine
In medicine, derivatives of this compound are being investigated for their potential therapeutic effects. They may exhibit anti-inflammatory, anticancer, or antimicrobial activities, making them valuable in the development of new pharmaceuticals.
Industry
Industrially, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties may also make it useful in the development of new materials with specific functions.
Comparison with Similar Compounds
Similar Compounds
4-chlorobenzylthiourea: Shares the 4-chlorobenzyl group but lacks the pyrazolopyrimidine core.
Pyrazolopyrimidine derivatives: Compounds with similar core structures but different substituents.
Uniqueness
6-((4-chlorobenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is unique due to the combination of the 4-chlorobenzyl group and the pyrazolopyrimidine core. This specific structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
6-[(4-chlorophenyl)methylsulfanyl]-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN4OS/c13-8-3-1-7(2-4-8)6-19-12-15-10-9(5-14-17-10)11(18)16-12/h1-5H,6H2,(H2,14,15,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZCOIJUNGPPGLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NC3=C(C=NN3)C(=O)N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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